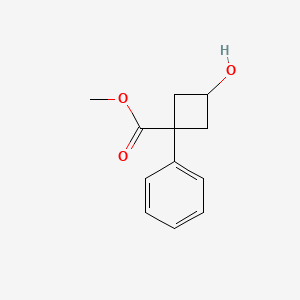

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGULTECVHGYPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The ketone group in 3-oxocyclobutanecarboxylic acid derivatives is reduced to a cis-diol using NaBH4 in tetrahydrofuran (THF) at −78°C. This step is critical for establishing the hydroxyl group’s spatial orientation, with yields exceeding 85% under optimized conditions.

Mitsunobu Reaction for Stereochemical Inversion

The cis-diol intermediate undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with p-nitrobenzoic acid to invert configuration at position 3. This step ensures trans-diastereomer formation, which is hydrolyzed to yield the final trans-3-hydroxy product (Table 2).

Table 2: Hydroxylation and Stereochemical Control

| Step | Reagents/Conditions | Yield |

|---|---|---|

| NaBH4 Reduction | NaBH4, THF, −78°C, 2–24 hours | 85–90% |

| Mitsunobu Inversion | DEAD, PPh3, p-nitrobenzoic acid, 16 hours | 76% |

| Hydrolysis | 6M HCl, 100°C, 24 hours | 92% |

Esterification of the Carboxylic Acid Moiety

The final step involves methyl ester formation via acid-catalyzed esterification. Patent CN108129288B employs methanol and sulfuric acid to convert the carboxylic acid to its methyl ester. This exothermic reaction proceeds quantitatively under reflux (Table 3).

Table 3: Esterification Conditions and Outcomes

| Parameter | Details | Yield |

|---|---|---|

| Acid Catalyst | H2SO4 (conc.) | >95% |

| Solvent | Methanol (excess) | – |

| Reaction Time | 6–12 hours at reflux | – |

Industrial-Scale Optimization

Large-scale production prioritizes continuous flow reactors and automated purification systems. For instance, the Mitsunobu reaction’s exothermic nature necessitates precise temperature control, achievable via microreactor technology. Patent CN103232340A highlights toluene extraction and sodium sulfate drying as key purification steps, ensuring >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme mechanisms.

Industry: The compound is utilized in the production of specialty chemicals and materials science.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyclobutane ring structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Cyclobutane: A simple cycloalkane with a four-membered ring.

Cyclopentane: A five-membered ring compound with similar chemical properties.

Cyclohexane: A six-membered ring compound often used in organic synthesis.

Biological Activity

Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a cyclobutane ring with a hydroxyl group and a phenyl group, which contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 192.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP (Octanol-Water Partition Coefficient) | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the hydroxyl and phenyl groups enhances its binding affinity to various receptors and enzymes, which may lead to diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Study:

In a study involving breast cancer cell lines (e.g., MDA-MB-231), treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as activated caspase-3, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Research Findings:

A comparative study highlighted the compound's ability to modulate pathways associated with inflammation, suggesting it could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to understand its unique biological profile better.

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid | Moderate | Low |

| Methyl 5-hydroxy-1-phenylpyrazole-3-carboxylate | High | High |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate?

The compound can be synthesized via esterification of the corresponding cyclobutanone derivative. A common method involves reacting 3-hydroxy-1-phenylcyclobutanone with methanol under reflux conditions using acidic catalysts (e.g., H₂SO₄ or HCl). Reaction parameters such as temperature control (~60–80°C), solvent choice (methanol), and catalyst concentration critically influence yield and purity . Industrial-scale synthesis may employ continuous flow processes to enhance reproducibility .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, the phenyl group’s aromatic protons appear as distinct multiplet signals, while the cyclobutane ring protons exhibit coupling patterns indicative of ring strain .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The software resolves bond lengths, angles, and electron density maps, critical for validating the hydroxyl and ester group orientations .

Q. How does the compound undergo functional group transformations under standard conditions?

- Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, yielding Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate.

- Ester Hydrolysis : Acidic or basic hydrolysis converts the ester to a carboxylic acid. For example, LiAlH₄ reduces the ester to a primary alcohol .

- Substitution Reactions : The phenyl group may participate in electrophilic aromatic substitution under nitration or halogenation conditions .

Advanced Research Questions

Q. How can ring puckering and stereochemical effects be analyzed in cyclobutane derivatives?

Cremer-Pople puckering coordinates quantify out-of-plane displacements in the cyclobutane ring. Computational tools (e.g., DFT calculations) model puckering amplitudes (q) and phase angles (φ) to assess conformational stability. X-ray data refined via SHELXL can validate these parameters, revealing strain-induced distortions .

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. The hydroxyl and ester groups form hydrogen bonds with active sites, while the phenyl group engages in π-π stacking. DFT calculations optimize charge distribution and frontier molecular orbitals for reactivity predictions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR experiments or spin-saturation transfer techniques can detect conformational exchange. Cross-validation with IR spectroscopy (ester C=O stretch ~1700 cm⁻¹) and mass spectrometry (MW: 220.24 g/mol) ensures structural consistency .

Q. What retrosynthetic strategies leverage AI-driven tools for derivative synthesis?

AI platforms (e.g., Template_relevance models) use reaction databases (Reaxys, Pistachio) to propose one-step routes. For example, substituting trifluoromethyl () with phenyl groups involves retro-esterification and Friedel-Crafts alkylation steps. Automated plausibility scoring (threshold >0.01) prioritizes feasible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.